molecular formula C26H21BrN2O4 B14894785 N-Fmoc-7-bromo-D-tryptophan

N-Fmoc-7-bromo-D-tryptophan

Cat. No.: B14894785
M. Wt: 505.4 g/mol
InChI Key: RCVGIVXSKPLQFK-HSZRJFAPSA-N
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Description

N-Fmoc-7-bromo-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a bromine atom at the 7th position of the indole ring. This modification enhances its utility in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-7-bromo-D-tryptophan typically involves the protection of the amino group of 7-bromo-D-tryptophan with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild and usually carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid using Fmoc-Cl or Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-7-bromo-D-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Fmoc-7-bromo-D-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-7-bromo-D-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The bromine atom at the 7th position can participate in various chemical reactions, allowing for further functionalization of the compound .

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

(2R)-3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1

InChI Key

RCVGIVXSKPLQFK-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC=C5Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O

Origin of Product

United States

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